CCG-222740

Descripción general

Descripción

CCG-222740 is a potent MRTF/SRF inhibitor. This compound markedly decreased SRF reporter gene activity and showed a greater inhibitory effect on MRTF/SRF target genes than the previously described MRTF-A inhibitor CCG-203971. This compound was also five times more potent, with an IC50 of 5 μM, in a fibroblast-mediated collagen contraction assay, was less cytotoxic, and a more potent inhibitor of alpha-smooth muscle actin protein expression than CCG-203971.

Aplicaciones Científicas De Investigación

Inhibición de la vía MRTF/SRF

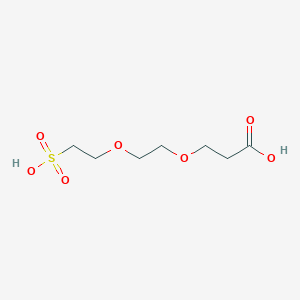

CCG-222740 es un potente inhibidor de la vía Rho/MRTF {svg_1}. Esta vía está involucrada en diversos procesos celulares, incluyendo el crecimiento celular, la migración y la diferenciación {svg_2}.

Prevención de la formación de tejido cicatricial

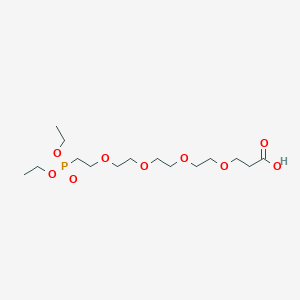

Se ha demostrado que this compound previene la formación de tejido cicatricial en un modelo preclínico de fibrosis {svg_3}. Disminuye la actividad de la vía MRTF/SRF, que está involucrada en la formación de tejido fibrótico {svg_4}.

Tratamiento de la fibrosis

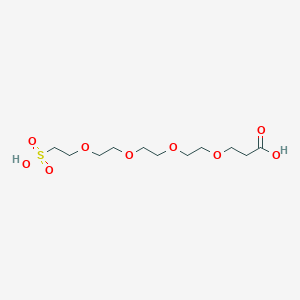

This compound tiene aplicaciones terapéuticas potenciales en el tratamiento de la fibrosis, una condición caracterizada por la acumulación excesiva de proteínas de la matriz extracelular {svg_5}. Al inhibir la vía MRTF/SRF, this compound puede potencialmente reducir la progresión de la fibrosis {svg_6}.

Reducción de la expresión de α-SMA

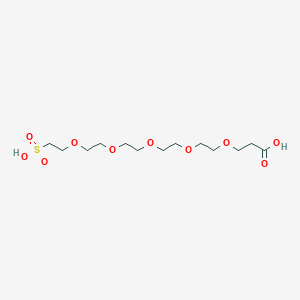

Se ha encontrado que this compound reduce la expresión de actina de músculo liso alfa (α-SMA), una proteína involucrada en la motilidad y contractilidad celular {svg_7}. Esto sugiere aplicaciones potenciales en condiciones caracterizadas por movimiento o contracción celular anormal {svg_8}.

Uso en cirugía de filtración de glaucoma

This compound se ha utilizado en una formulación de nanoportadores como una terapia antifibrótica de liberación sostenida en la cirugía de filtración de glaucoma {svg_9}. Se ha demostrado que prolonga la supervivencia de la bleb y previene la fibrosis conjuntival después de la cirugía {svg_10}.

Uso en sistemas de administración de fármacos

This compound se ha incorporado en una formulación de nanoportadores para la administración sostenida de fármacos {svg_11}. Esto permite una liberación controlada y prolongada del fármaco, lo que podría mejorar su eficacia terapéutica {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of CCG-222740 is the Rho/myocardin-related transcription factor (MRTF) pathway . This pathway is implicated in the hyper-activation of fibroblasts in fibrotic diseases . The compound is a potent inhibitor of alpha-smooth muscle actin protein expression .

Mode of Action

This compound interacts with its targets by inhibiting the MRTF/SRF pathway . It markedly decreases SRF reporter gene activity and shows a greater inhibitory effect on MRTF/SRF target genes . It also reduces the levels of alpha-smooth muscle actin (α-SMA) expression .

Biochemical Pathways

The compound affects the Rho/MRTF pathway, which is involved in the regulation of actin cytoskeleton and motility . This pathway activates a gene transcription program involved in the expression of structural and cytoskeletal genes, as well as pro-fibrotic genes .

Result of Action

This compound effectively reduces fibrosis in the skin and blocks melanoma metastasis . It decreases the activation of stellate cells in vitro and in vivo .

Action Environment

The action of this compound can be influenced by the environment in which it is applied. For instance, in a preclinical model of fibrosis, local delivery of the compound prevented scar tissue formation . In a rabbit model of glaucoma filtration surgery, local delivery of the compound increased the long-term success of the surgery . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of delivery and the specific tissue environment.

Análisis Bioquímico

Biochemical Properties

CCG-222740 plays a significant role in biochemical reactions, particularly in the Rho/MRTF pathway . It interacts with various enzymes and proteins, including alpha-smooth muscle actin, a biomolecule involved in muscle contraction and cell motility . The nature of these interactions primarily involves the inhibition of the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the levels of alpha smooth muscle actin (α-SMA) expression, a marker of fibroblast activation . This leads to a decrease in the activation of stellate cells, which are implicated in fibrotic diseases . Furthermore, this compound modulates inflammatory components of the pancreas in KC mice, decreasing the infiltration of macrophages and increasing CD4 T cells and B cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a Rho/MRTF pathway inhibitor . It exerts its effects at the molecular level by binding to and inhibiting the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells . This results in a reduction in the levels of alpha smooth muscle actin (α-SMA) expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The nanocarrier this compound formulation gradually releases the inhibitor over 14 days . It has been shown to significantly decrease ACTA2 gene expression and is not cytotoxic in human conjunctival fibroblasts .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving KC mice, oral administration of this compound at a dosage of 100 mg/kg/day for 7 days resulted in a significant reduction in α-SMA levels in the pancreas .

Metabolic Pathways

This compound is involved in the Rho/MRTF pathway . It interacts with various enzymes and cofactors within this pathway, leading to a decrease in the activation of stellate cells

Propiedades

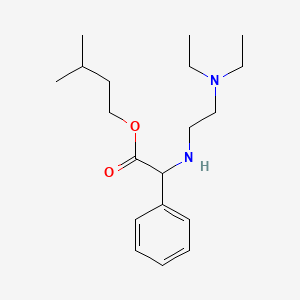

IUPAC Name |

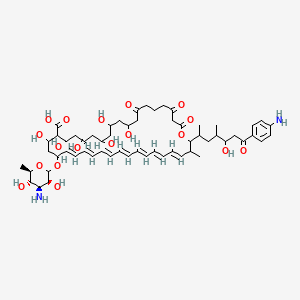

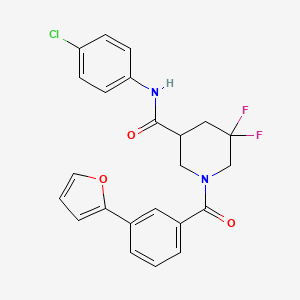

N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPYUTZAJWGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of CCG-222740?

A1: this compound inhibits the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway plays a crucial role in regulating gene expression for cytoskeletal proteins, impacting cellular processes like contraction and motility. While the precise interaction mechanism of this compound with its target remains unelaborated in the provided research, its inhibitory effect on the MRTF/SRF pathway has been consistently demonstrated. [, , ] One study suggests that this compound directly binds to Pirin, a protein potentially involved in MRTF/SRF signaling. [] By inhibiting this pathway, this compound reduces the expression of key proteins involved in fibrosis, such as alpha smooth muscle actin. []

Q2: What is the significance of targeting the MRTF/SRF pathway in the context of fibrosis?

A2: The MRTF/SRF pathway acts as a master regulator of cytoskeletal gene expression, playing a critical role in the development of fibrosis. [] This pathway is activated by mechanical cues and growth factors, leading to the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for the excessive extracellular matrix deposition characteristic of fibrosis. Inhibiting the MRTF/SRF pathway, therefore, presents a promising strategy for preventing and treating fibrotic conditions by reducing myofibroblast differentiation and extracellular matrix production. [, , ]

Q3: How does this compound compare to other MRTF/SRF pathway inhibitors?

A3: Research indicates that this compound exhibits higher potency in inhibiting fibroblast-mediated collagen contraction compared to another MRTF/SRF pathway inhibitor, CCG-203971. [] Furthermore, this compound demonstrates lower cytotoxicity and stronger inhibition of alpha smooth muscle actin expression compared to CCG-203971. [] These findings suggest that this compound may be a more promising candidate for further development as a therapeutic agent for fibrotic conditions.

Q4: What evidence supports the potential use of this compound in treating conjunctival fibrosis?

A4: Studies employing a rabbit model of experimental glaucoma filtration surgery showed that local delivery of this compound significantly increased the long-term success of the surgery and reduced scar tissue formation. [] Importantly, this compound did not display the epithelial toxicity or systemic side effects associated with mitomycin-C, a commonly used anti-fibrotic agent. [] These findings highlight the therapeutic potential of this compound in treating conjunctival fibrosis and other ocular fibrotic conditions.

Q5: What is the significance of the finding that this compound modulates immune cell populations in a mouse model of pancreatic cancer?

A5: While the research provided does not offer specific details on the observed changes in immune cell populations, this finding suggests that this compound may have a broader impact on the tumor microenvironment beyond its direct effects on stellate cells. [] Further investigation into these immune-modulatory effects could unveil novel therapeutic applications for this compound, particularly in the context of cancer immunotherapy.

Q6: How effective is this compound in combination with other therapies?

A6: Research suggests that this compound synergizes with the MEK inhibitor trametinib to reduce cell viability in NRAS-mutant melanoma cell lines. [] This synergistic effect was associated with increased apoptosis and reduced clonogenicity, particularly in cell lines with high intrinsic resistance to trametinib. [] This highlights the potential of combining this compound with existing therapies to overcome drug resistance and improve treatment outcomes in various cancers.

Q7: What future research directions are suggested by the available data on this compound?

A7: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.